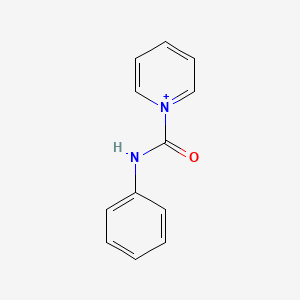
1-(Phenylcarbamoyl)pyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenylcarbamoyl)pyridin-1-ium is a compound belonging to the class of pyridinium salts. Pyridinium salts are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis . The compound consists of a pyridinium ion with a phenylcarbamoyl group attached, making it a unique structure with potential for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1-(Phenylcarbamoyl)pyridin-1-ium typically involves the reaction of pyridine with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(Phenylcarbamoyl)pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Phenylcarbamoyl)pyridin-1-ium has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, with possible applications in drug development.
Mecanismo De Acción
The mechanism of action of 1-(Phenylcarbamoyl)pyridin-1-ium involves its interaction with molecular targets through various pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of biological pathways, making it a potential candidate for therapeutic applications .
Comparación Con Compuestos Similares
1-(Phenylcarbamoyl)pyridin-1-ium can be compared with other pyridinium salts, such as:
N-Methylpyridinium: Known for its use in synthetic organic chemistry as an electrophile.
Pyridinium chlorochromate: Used as an oxidizing agent in organic synthesis.
Nicotinamide adenine dinucleotide (NAD): A biologically relevant pyridinium compound involved in redox reactions.
The uniqueness of this compound lies in its specific structure and the presence of the phenylcarbamoyl group, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
138507-48-9 |
|---|---|
Fórmula molecular |
C12H11N2O+ |
Peso molecular |
199.23 g/mol |
Nombre IUPAC |
N-phenylpyridin-1-ium-1-carboxamide |
InChI |
InChI=1S/C12H10N2O/c15-12(14-9-5-2-6-10-14)13-11-7-3-1-4-8-11/h1-10H/p+1 |
Clave InChI |
FGOLNIRUHANILM-UHFFFAOYSA-O |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)[N+]2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


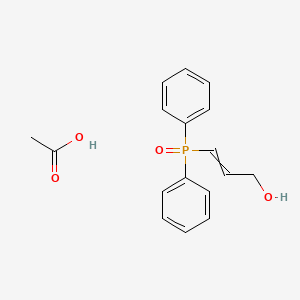
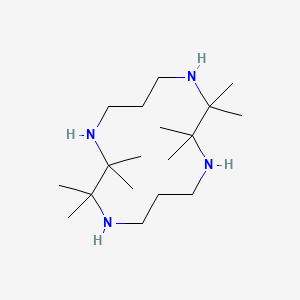
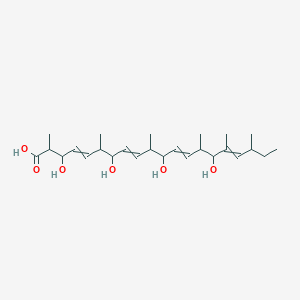
![4-Pentyl-4'-[(pent-4-yn-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14277689.png)
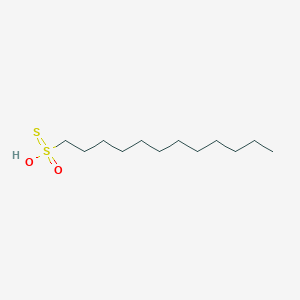

![Ethyl 4-{1-[(methanesulfonyl)oxy]ethyl}benzoate](/img/structure/B14277698.png)
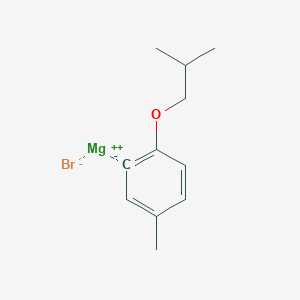
![{4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanone](/img/structure/B14277703.png)
![3-[(4-Hydroxy-3-nitrobenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14277710.png)
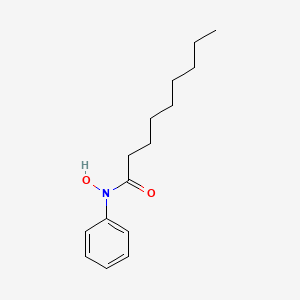
![methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate](/img/structure/B14277731.png)
![Methyl {[bis(2,2,2-trifluoroethoxy)phosphanyl]oxy}acetate](/img/structure/B14277733.png)
![3-[3-(Trimethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14277735.png)
